Artemether and lumefantrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Artemether and lumefantrine is a combination medication primarily used to treat acute uncomplicated malaria caused by Plasmodium falciparum, particularly in regions where the malaria strains are resistant to chloroquine. This combination therapy is marketed under several brand names, with Coartem being the most recognized. The formulation combines artemether, a derivative of artemisinin, and lumefantrine, an antimalarial agent that enhances the efficacy of artemether by prolonging its action and reducing the risk of resistance development .

Artemether and lumefantrine exhibit potent antimalarial activity against the erythrocytic stages of Plasmodium falciparum. The combination is effective in rapidly reducing parasitemia (the presence of parasites in the blood) and alleviating symptoms associated with malaria. Clinical studies have demonstrated high cure rates, even in areas with significant drug resistance, making this combination a cornerstone in malaria treatment regimens . The pharmacokinetics of this combination show that while artemether has a rapid onset of action, lumefantrine has a longer half-life, allowing for sustained therapeutic effects .

The synthesis of artemether involves several steps starting from artemisinin, which is derived from the sweet wormwood plant (Artemisia annua). The process typically includes:

- Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin.

- Methylation: Dihydroartemisinin undergoes methylation to produce artemether.

- Synthesis of Lumefantrine: Lumefantrine is synthesized through a multi-step process involving the reaction of several chemical precursors, resulting in its final structure.

These synthesis methods are critical for producing high-purity compounds suitable for pharmaceutical applications .

The primary application of artemether and lumefantrine is in the treatment of uncomplicated malaria caused by Plasmodium falciparum. It is not recommended for prophylaxis against malaria but is widely used in endemic regions where malaria transmission occurs. The World Health Organization recognizes this combination as an essential medicine due to its effectiveness and safety profile . Additionally, it has been studied for use during pregnancy, particularly in the second and third trimesters, with careful monitoring due to altered pharmacokinetics in pregnant women .

Artemether and lumefantrine can interact with various substances that influence liver enzymes, particularly cytochrome P450 3A4. For instance:

- Food Interaction: The absorption of both drugs is significantly enhanced when taken with fatty meals.

- Drug Interactions: Co-administration with other medications that prolong the QT interval (such as halofantrine) can lead to serious cardiac complications. Additionally, substances like grapefruit juice can alter blood levels of these drugs, potentially leading to increased side effects or reduced efficacy .

Several other antimalarial compounds are similar to artemether and lumefantrine in their therapeutic applications:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Artesunate | Rapidly converted to dihydroartemisinin | Often used intravenously for severe malaria |

| Quinine | Interferes with parasite digestion | Historical first-line treatment |

| Mefloquine | Disrupts parasite membrane integrity | Long half-life; used for prophylaxis |

| Atovaquone/Proguanil | Inhibits mitochondrial function | Effective against resistant strains; dual-action |

Uniqueness: Artemether and lumefantrine stand out due to their rapid onset of action combined with a prolonged effect from lumefantrine, making them particularly effective against acute infections while minimizing resistance development .

Molecular Architecture

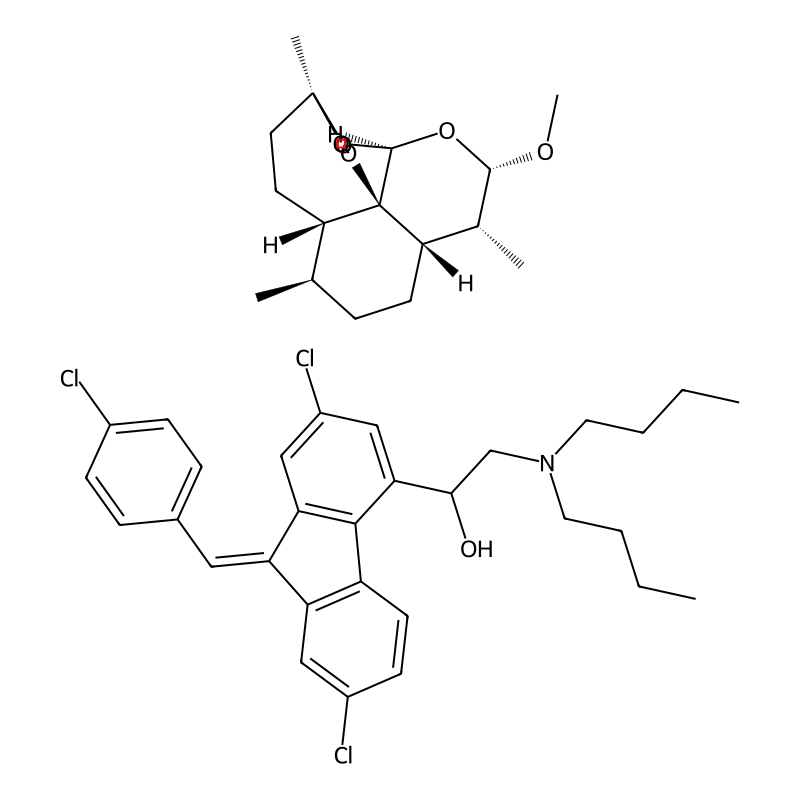

Artemether (C₁₆H₂₆O₅) is a semisynthetic derivative of artemisinin, featuring a sesquiterpene lactone backbone with an endoperoxide bridge critical for antimalarial activity. The molecule contains eight stereogenic centers, seven inherited from the natural precursor artemisinin, and one introduced during methylation of the lactol hydroxyl group. The β-anomeric configuration at the C-10 position enhances stability compared to its α counterpart.

Table 1: Key Physicochemical Properties of Artemether

| Property | Value |

|---|---|

| Molecular weight | 298.37 g/mol |

| Melting point | 86–90°C |

| Optical rotation | +166° to +173° (c = 1, ethanol) |

| Solubility | Freely soluble in acetone, methanol, ethanol; insoluble in water |

Artemether exists as two polymorphic forms (A and B), with Polymorph A dominating pharmaceutical formulations due to its room-temperature stability. The methyl ether substitution at C-10 improves lipid solubility, facilitating rapid absorption and distribution to infected erythrocytes.

Synthetic Pathway

Derived from artemisinin via dihydroartemisinin intermediate, artemether synthesis involves:

- Reduction of artemisinin’s lactone group to dihydroartemisinin

- Methylation using methanol under acidic conditions.

This process preserves the endoperoxide moiety essential for generating free radicals upon interaction with heme in malaria parasites.

Chemical Background and Structural Properties of Lumefantrine

Structural Characteristics

Lumefantrine (C₃₀H₃₂Cl₃NO) belongs to the aryl-amino alcohol class, characterized by a trifluoromethyl-substituted biphenyl core linked to a dichlorophenyl-piperidine moiety. The molecule contains a single chiral center, resulting in a racemic mixture of (+)- and (-)-enantiomers in therapeutic formulations.

Table 2: Key Physicochemical Properties of Lumefantrine

| Property | Value |

|---|---|

| Molecular weight | 528.94 g/mol |

| Melting point | 128–132°C |

| Solubility | Freely soluble in chloroform, DMF; insoluble in water |

The extended aromatic system confers high lipophilicity, contributing to lumefantrine’s prolonged elimination half-life (3–6 days). This property enables sustained antimalarial action after artemether’s rapid clearance.

Synthetic Development

Developed under Project 523, lumefantrine’s synthesis involves:

- Condensation of 4-chlorobenzaldehyde with 2-naphthol

- Grignard reaction to introduce the amino alcohol side chain.

The racemic nature stems from non-stereoselective synthesis, though both enantiomers exhibit comparable antimalarial activity.

Historical Development of Artemisinin-Based Combination Therapies

Origins in Project 523

Initiated in 1967 to address chloroquine-resistant malaria in Vietnamese troops, China’s Project 523 mobilized over 500 scientists to screen traditional medicines. Tu Youyou’s team isolated artemisinin from Artemisia annua in 1972, while Zhou Yiqing later synthesized artemether and partnered it with lumefantrine.

Key Milestones:

- 1985: First artemether-lumefantrine combination trials

- 1991: Coartem® patented through Novartis-IME collaboration

- 2009: FDA approval as first ACT in the United States

Mechanistic Rationale for Combination

Artemether rapidly reduces parasite biomass via endoperoxide-mediated free radical generation, while lumefantrine inhibits β-hematin crystallization and nucleic acid synthesis. This dual-action strategy minimizes parasite recrudescence and resistance development.

Global Impact and Classification

Included in WHO’s Essential Medicines List, artemether-lumefantrine falls under ATC code P01BF01. Over 62 million treatments were distributed by 2006, significantly reducing malaria mortality in endemic regions. Current research explores triple ACT formulations to counter emerging resistance.

Artemether retains the 1,2,4-trioxane peroxide of artemisinin. Ferrous heme within the digestive vacuole cleaves this peroxide, generating short-lived oxygen-centred radicals that rearrange into carbon-centred radicals able to alkylate heme and nearby macromolecules [1] [2] [3].

Key experimental findings

| Experimental observation | Model system | Quantitative metric | Reference |

|---|---|---|---|

| Electron-paramagnetic-resonance detection of drug-derived carbon radicals after mixing artemether with ferrous heme | Cell-free | Radical signal intensity increased ≥5-fold over baseline [1] | 1 |

| Alkylation of heme in vivo (heme-artemisinin adducts “hemart”) | Plasmodium-infected mice | 0.4–1.1% of administered artemisinin recovered as covalent heme adducts in spleen [4] | 32 |

| Isolated hemart inhibits β-hematin (hemozoin) formation | Cell-free | Hemart ≈3-fold more potent than artemisinin in blocking heme crystallisation [5] | 3 |

| β-Hematin inhibition by artemether under reducing digestive-vacuole conditions | Propionate buffer assay (pH 5.6, reduced) | EC₅₀ = 9.6 µM [6] | 25 |

Collectively, these results support a model in which artemether is both triggered and targeted by ferrous heme: iron(II) cleaves the peroxide, radicals alkylate the porphyrin ring, and the resulting non-polymerisable heme–drug adducts poison the parasite’s redox balance [7] [8]. Proteomic studies further show widespread covalent modification of parasite proteins after radical generation, amplifying cellular damage [9].

Lumefantrine’s Antimalarial Activity: Inhibition of β-Hematin Polymerization

Unlike artemether, lumefantrine is not rapidly cleared; its lipophilic aryl amino-alcohol scaffold accumulates in the acidic digestive vacuole and associates with free ferriprotoporphyrin IX. Spectroscopic and cell-fractionation studies demonstrate that lumefantrine prevents conversion of toxic heme into inert hemozoin crystals [10] [11]. The drug–heme complex remains redox-active, leading to membrane damage and parasite death.

Quantitative evidence

| Observation | System | Metric | Reference |

|---|---|---|---|

| β-Hematin inhibition potency of lumefantrine (reduced assay) | Propionate buffer, pH 5.6 | EC₅₀ = 9.9 µM [6] | 25 |

| β-Hematin inhibition potency of lumefantrine (reduced assay) | Propionate buffer, pH 5.2 | EC₅₀ = 27.2 µM [6] | 25 |

| Lumefantrine decreases hemozoin and redistributes free heme inside Plasmodium falciparum trophozoites | Cellular heme-fractionation | Significant drop in crystalline hemozoin with parallel rise in cytoplasmic free heme at 2.5 × IC₅₀ [11] | 27 |

| Inhibition of P. falciparum growth | Clinical isolates | Geometric mean IC₅₀ = 11.9 nM (range 3.3–25.6 nM) [12] | 11 |

| Desbutyl lumefantrine (principal metabolite) potency | Laboratory strains 3D7 & W2mef | IC₅₀ ≈ 9 nM; ≈7-fold more active than parent compound [13] | 24 |

Lumefantrine therefore functions as a β-hematin polymerization inhibitor whose long terminal half-life sustains antimalarial pressure after artemether has been eliminated, ensuring clearance of residual parasites [14] [15].

Synergistic Effects in Parasite Clearance: Erythrocytic Stage Targeting

Although each agent alone is active against asexual blood stages, the pairing enhances pharmacodynamic performance.

Mechanistic basis

- Temporal complementarity – artemether produces an immediate, radical-mediated “parasite biomass collapse,” while lumefantrine maintains inhibitory concentrations for several replication cycles, forestalling recrudescence [14].

- Additive blockade of heme detoxification – fixed-ratio assays show that combining artemether with lumefantrine adds their independent effects on β-hematin inhibition (fractional inhibitory concentration index ≈ 1) [6].

- Metabolite synergy – desbutyl lumefantrine displays mild synergy with dihydroartemisinin in vitro (ΣFIC ≈ 0.92–0.94), indicating that metabolites further reinforce combination efficacy [16].

Integrated research findings

| Synergy metric | Experimental context | Quantitative outcome | Reference |

|---|---|---|---|

| Potency gain of artemether + lumefantrine over single agents | P. falciparum strains K1, T-996, LS-21 | Combination 3–100 × more active than either drug alone at 10:1 or 1:100 ratios [17] | 10 |

| β-Hematin inhibition at 1:1 fixed ratio | Cell-free reduced BHIA | ΣFIC = 1.09 (additive) [6] | 25 |

| Parasite clearance in controlled human infection | Healthy volunteers given combination therapy | Mean clearance time 1.3 days; log₁₀ parasite reduction ratio (48 h) = 3.6 [18] | 7 |

The rapid eradication of circulating parasites arises because artemether’s radical attack immediately diminishes viable biomass, enabling lumefantrine’s sustained blockade of heme crystallisation to sterilise late trophozoites and schizonts before the next erythrocytic cycle begins.

Artemether demonstrates rapid absorption characteristics following oral administration, with peak plasma concentrations achieved within 1.7 to 2.0 hours [1] [2]. The compound exhibits moderate bioavailability, with oral bioavailability relative to intramuscular administration determined to be 43.2% in healthy Thai volunteers [1]. This bioavailability is significantly enhanced by concomitant food intake, particularly high-fat meals, which increase relative bioavailability by more than two-fold [3] [4] [5].

The absorption kinetics of artemether are characterized by an absorption half-life ranging from 1.1 to 2.0 hours and a lag time of 0.28 to 0.30 hours [1]. Artemether undergoes substantial first-pass metabolism, which contributes to its incomplete oral bioavailability [4] [5]. The maximum plasma concentrations typically range from 406 to 540 ng/ml following standard dosing [1] [2].

Food effects play a crucial role in artemether absorption dynamics. High-fat meals significantly enhance bioavailability through improved lipid solubilization and reduced first-pass hepatic metabolism [3] [6]. This enhancement is particularly important in clinical settings, as patients with acute malaria often have reduced food intake, potentially compromising drug absorption [7].

The area under the concentration-time curve for artemether varies considerably between administration routes, with oral administration yielding 2.17 μg·h/ml compared to 5.20 μg·h/ml for intramuscular injection [1]. This difference reflects both the incomplete oral absorption and the extensive first-pass metabolism characteristic of this compound.

Volume of distribution studies indicate extensive tissue penetration, with artemether demonstrating significant extravascular distribution [8]. The compound shows preferential distribution to highly perfused organs, with notable accumulation in liver, spleen, and adipose tissues [8].

| Parameter | Value | Study Population | Reference |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 406-540 ng/ml | Thai healthy volunteers | Citation 1 |

| Time to Peak Concentration (Tmax) | 1.7-2.0 hours | Thai healthy volunteers | Citation 1 |

| Absorption Half-life (t1/2a) | 1.1-2.0 hours | Thai healthy volunteers | Citation 1 |

| Lag Time | 0.28-0.30 hours | Thai healthy volunteers | Citation 1 |

| Absolute Bioavailability (Oral) | 43.2% | Thai healthy volunteers | Citation 1 |

| Bioavailability Enhancement with Food | 2-3 fold increase | Multiple populations | Citation 10 |

| Area Under Curve (AUC) | 2.17-5.20 μg·h/ml | Thai healthy volunteers | Citation 1 |

| Elimination Half-life (t1/2) | 2.6-2.8 hours | Thai healthy volunteers | Citation 1 |

Hepatic Metabolism of Lumefantrine: Cytochrome P450 3A4-Mediated Biotransformation

Lumefantrine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 3A4 [9] [10] [11]. The principal metabolic pathway involves N-debutylation, leading to the formation of desbutyl-lumefantrine, which exhibits 5-8 fold higher antiparasitic activity compared to the parent compound [12] [13].

Enzymatic specificity studies demonstrate that CYP3A4 is the predominant enzyme responsible for lumefantrine biotransformation [9] [14]. Additional cytochrome P450 enzymes, including CYP2B6, CYP2A6, and CYP3A5, contribute to a lesser extent [15]. The metabolism is subject to genetic polymorphisms, with certain CYP3A4 variants showing significantly reduced intrinsic clearance ranging from 56.1% to 99.6% reduction compared to wild-type enzyme [10].

Metabolite formation kinetics reveal that desbutyl-lumefantrine, despite its enhanced antimalarial potency, represents less than 1% of total drug exposure in terms of area under the curve [16] [17]. This low systemic exposure of the active metabolite is attributed to rapid further metabolism and elimination processes [12].

Inhibition studies using ketoconazole, a potent CYP3A4 inhibitor, demonstrate modest increases in lumefantrine exposure, with 1.3 to 2.5-fold increases in area under the curve [14]. Notably, the elimination half-life of lumefantrine remained unchanged, suggesting that the primary effect of CYP3A4 inhibition is on presystemic metabolism rather than systemic clearance [14].

Secondary metabolic pathways include glucuronidation mediated by UDP-glucuronosyltransferases, particularly UGT1A1, UGT1A8/9, and UGT2B7 [18]. This phase II conjugation represents an important elimination pathway for both lumefantrine and its N-debutylated metabolite.

The hepatic extraction characteristics of lumefantrine indicate low extraction properties, with clearance representing less than 2% of hepatic plasma flow [19]. This finding suggests that lumefantrine is not significantly limited by hepatic blood flow and that changes in hepatic perfusion are unlikely to substantially affect its clearance.

| Parameter | Value | Additional Notes | Reference |

|---|---|---|---|

| Primary Metabolic Enzyme | CYP3A4 | Also involves CYP2B6 (minor) | Citation 2 |

| Primary Metabolite | Desbutyl-lumefantrine | N-debutylation product | Citation 28 |

| Metabolite Activity vs Parent | 5-8 fold higher | Higher antiparasitic activity | Citation 28 |

| Metabolite Exposure vs Parent | <1% of parent | Low systemic exposure | Citation 9 |

| Intrinsic Clearance Reduction (CYP3A4 variants) | 56.1%-99.6% | Variant-dependent reduction | Citation 8 |

| Secondary Metabolic Pathway | Glucuronidation | Secondary elimination pathway | Citation 36 |

Protein Binding Characteristics and Tissue Distribution Patterns

Artemether protein binding demonstrates complex interactions with multiple plasma proteins and lipoproteins [20] [21]. Under physiological protein concentrations, artemether shows differential binding affinities: 33% bound to alpha-1-acid glycoprotein, 17% to albumin, 12% to high-density lipoproteins, 9.3% to low-density lipoproteins, and 12% to very low-density lipoproteins [20].

The binding capacities for artemether vary significantly among different proteins, with very low-density lipoproteins showing the highest binding capacity at 2.0 × 10⁷ l/mol⁻¹, followed by low-density lipoproteins at 1.7 × 10⁶ l/mol⁻¹ [20]. The overall protein binding of artemether is 95.4% [6] [22].

Dihydroartemisinin, the active metabolite of artemether, exhibits moderate protein binding ranging from 47% to 76% to human serum proteins [6] [23]. This lower protein binding compared to the parent compound may contribute to its enhanced tissue penetration and antimalarial activity.

Lumefantrine protein binding characteristics differ markedly from artemether, showing extremely high overall protein binding at 99.7% [6]. The compound demonstrates preferential binding to lipoproteins, with 77% bound to high-density lipoproteins, 7.3% to low-density lipoproteins, and 6.6% to very low-density lipoproteins [20]. Notably, lumefantrine shows negligible binding to albumin and alpha-1-acid glycoprotein [20].

Erythrocyte distribution studies reveal that approximately 10% of both artemether and lumefantrine partitions into red blood cells [20] [21]. This erythrocyte binding may be particularly relevant for antimalarial activity, as it facilitates drug delivery to the site of parasite infection.

Tissue distribution patterns show extensive extravascular distribution for both compounds. Dihydroartemisinin distribution studies in experimental models demonstrate highest tissue concentrations in spleen (14.58% of total radioactivity), small intestine contents (35.25%), and adrenal glands (10.59%) [8]. The compound shows significant penetration into brain tissue, with concentrations more than two-fold higher than plasma levels [8].

Volume of distribution values indicate extensive tissue penetration, with lumefantrine showing particularly high distribution volumes consistent with its highly lipophilic nature [19]. The tissue distribution is characterized by prolonged retention in lipid-rich tissues, contributing to the compound's extended elimination half-life.

Binding kinetics demonstrate linear protein binding across physiological concentration ranges for both compounds [6]. The high protein binding, particularly for lumefantrine, results in low free drug concentrations in plasma, which may influence the compounds' pharmacodynamic properties and potential for drug interactions.

| Compound | Binding Target | Binding Percentage | Binding Capacity (nKa) | Reference |

|---|---|---|---|---|

| Artemether | Alpha-1-acid glycoprotein | 33% | 3.2 × 10⁵ l/mol | Citation 3 |

| Artemether | Albumin | 17% | 6.2 × 10³ l/mol | Citation 3 |

| Artemether | High-density lipoproteins | 12% | 2.1 × 10⁵ l/mol | Citation 3 |

| Artemether | Low-density lipoproteins | 9.3% | 1.7 × 10⁶ l/mol | Citation 3 |

| Artemether | Very low-density lipoproteins | 12% | 2.0 × 10⁷ l/mol | Citation 3 |

| Dihydroartemisinin | Human serum proteins | 47-76% | Not specified | Citation 15 |

| Lumefantrine | High-density lipoproteins | 77% | 2.7 × 10⁷ l/mol | Citation 3 |

| Lumefantrine | Low-density lipoproteins | 7.3% | 2.6 × 10⁷ l/mol | Citation 3 |

| Lumefantrine | Very low-density lipoproteins | 6.6% | 2.4 × 10⁸ l/mol | Citation 3 |

| Lumefantrine | Overall protein binding | 99.7% | Not specified | Citation 15 |

Metabolic pathway details for dihydroartemisinin reveal that glucuronidation represents the primary elimination mechanism [24] [25]. The process is mediated by UDP-glucuronosyltransferases UGT1A9 and UGT2B7, with UGT1A9 showing higher affinity (Km = 32 μM) but lower maximum velocity (Vmax = 8.9 pmol/min/mg) compared to UGT2B7 (Km = 438 μM, Vmax = 10.9 pmol/min/mg) [24].

| Parameter | Value | Study Type | Reference |

|---|---|---|---|

| Primary UGT Enzyme | UGT1A9 | Recombinant enzyme | Citation 37 |

| Secondary UGT Enzyme | UGT2B7 | Recombinant enzyme | Citation 37 |

| Km Value (UGT1A9) | 32 μM | Recombinant enzyme | Citation 37 |

| Vmax Value (UGT1A9) | 8.9 pmol/min/mg | Recombinant enzyme | Citation 37 |

| Km Value (UGT2B7) | 438 μM | Recombinant enzyme | Citation 37 |

| Vmax Value (UGT2B7) | 10.9 pmol/min/mg | Recombinant enzyme | Citation 37 |

| Microsomal Km Value | 90 ± 16 μM | Human liver microsomes | Citation 37 |

| Microsomal Vmax Value | 177 ± 47 pmol/min/mg | Human liver microsomes | Citation 37 |

| Primary Metabolite | Alpha-DHA-beta-glucuronide | Human urine analysis | Citation 37 |

| Metabolite Ratio Variability | Median 0.75 (range 0.09-64) | Human urine analysis | Citation 37 |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01B - Antimalarials

P01BF - Artemisinin and derivatives, combinations

P01BF01 - Artemether and lumefantrine

Dates

2: Ratcliff A, Siswantoro H, Kenangalem E, Maristela R, Wuwung RM, Laihad F, Ebsworth EP, Anstey NM, Tjitra E, Price RN. Two fixed-dose artemisinin combinations for drug-resistant falciparum and vivax malaria in Papua, Indonesia: an open-label randomised comparison. Lancet. 2007 Mar 3;369(9563):757-765. doi: 10.1016/S0140-6736(07)60160-3. PubMed PMID: 17336652; PubMed Central PMCID: PMC2532500.

3: Hassan Alin M, Björkman A, Wernsdorfer WH. Synergism of benflumetol and artemether in Plasmodium falciparum. Am J Trop Med Hyg. 1999 Sep;61(3):439-45. PubMed PMID: 10497987.